molecular formula C13H23NO3 B2532232 tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate CAS No. 1989672-47-0

tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate

Cat. No.: B2532232
CAS No.: 1989672-47-0
M. Wt: 241.331
InChI Key: UNBAMXRPPJFULU-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate: is a versatile small molecule scaffold that has gained significant attention in scientific research due to its potential biological activity and various applications . This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a cyclohexyl ring with a ketone functional group.

Preparation Methods

The synthesis of tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, often conducted at room temperature.

Chemical Reactions Analysis

tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The ketone group in the cyclohexyl ring can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate exerts its effects is primarily through its interactions with biological molecules. The carbamate group can form hydrogen bonds with various biological targets, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the carbamate group with a cyclohexyl ring, providing a balance of hydrophilic and hydrophobic properties that can be exploited in various applications.

Properties

IUPAC Name

tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)8-13(4,5)7-9/h9H,6-8H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBAMXRPPJFULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(=O)C1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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